9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride
Description
This compound features a hybrid structure combining a carbazole core with a pyridoindole moiety. Its hydrochloride salt improves aqueous solubility, making it suitable for pharmacological studies .
Properties
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3.ClH/c1-2-28-22-10-6-4-8-18(22)20-15-16(11-12-23(20)28)24-25-19(13-14-26-24)17-7-3-5-9-21(17)27-25;/h3-12,15,24,26-27H,2,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUCOKPHYIDYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3C4=C(CCN3)C5=CC=CC=C5N4)C6=CC=CC=C61.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions . The reaction conditions often require the use of glacial acetic acid and concentrated hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully hydrogenated derivatives .
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
One of the prominent applications of 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride is in the development of OLEDs. The compound exhibits strong photoluminescence properties that make it suitable for use as an emitting layer in OLED devices. Research indicates that compounds with similar structures can enhance the efficiency and color purity of OLEDs, particularly in blue-emitting devices .
| Property | Value |
|---|---|
| Emission Color | Blue |
| Quantum Efficiency | High (specific values vary by study) |
| Device Structure | Multi-layer OLED |
Photonic Devices
The compound's ability to emit light efficiently also positions it as a candidate for photonic applications. Its integration into photonic circuits could facilitate advancements in optical communication technologies. By utilizing its fluorescence properties, researchers are exploring ways to enhance signal transmission and reduce energy loss in optical fibers .
Medicinal Chemistry
In medicinal chemistry, compounds related to this compound have been investigated for their potential therapeutic effects. Studies suggest that derivatives of this compound may exhibit anticancer activity through mechanisms involving apoptosis induction and inhibition of tumor growth .
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells |
| Mechanism | Inhibition of cell proliferation |
Sensor Technology
The compound's electronic properties also lend themselves to applications in sensor technology. Research has indicated that materials based on carbazole derivatives can be used to develop sensors for detecting environmental pollutants or biological markers due to their sensitivity and selectivity .
Case Studies
Several studies have documented the synthesis and application of this compound:
- OLED Development : A study demonstrated the successful integration of the compound into OLED devices where it achieved high brightness and efficiency compared to traditional materials .
- Anticancer Research : Another research paper reported on the synthesis of various derivatives of this compound and their evaluation against different cancer cell lines. The results showed significant cytotoxicity against breast cancer cells with IC50 values lower than those of established chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations in Carbazole Derivatives
Carbazole-based compounds are widely studied for their optoelectronic and biological properties. Key analogs include:
Key Observations :
- Electronic Effects : The nitro group in 7b reduces electron density, altering reactivity compared to the ethylated target compound .
- Solubility : The hydrochloride salt in the target compound offers superior aqueous solubility versus neutral analogs like 9b .
- Synthetic Flexibility : Suzuki coupling (used in 9b ) is a common method for carbazole functionalization, suggesting similar routes for the target compound .
Pyridoindole-Containing Analogs
Pyrido[3,4-b]indole derivatives are notable for their bioactivity. Comparisons include:
Key Observations :
- Bioactivity : Hydrazone-linked derivatives like 8d exhibit strong binding to biomacromolecules, suggesting the target compound may share similar interactions .
- Synthetic Challenges : The target compound’s carbazole-pyridoindole hybrid may require multi-step synthesis, as seen in 8d (96% yield via condensation) .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The ethyl group in the target compound increases logP compared to methyl-substituted analogs (e.g., 7b ) but remains lower than tert-BOC derivatives (e.g., 9b ) .
- Stability : Hydrochloride salts (target compound) generally exhibit better shelf-life than free bases (e.g., 60 ) .
- Biological Performance : Pyridoindole-carbazole hybrids often show dual inhibition (e.g., kinase and topoisomerase targets), a trait likely retained in the target compound .
Biological Activity
9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride is a complex organic compound notable for its unique structural features that combine elements of carbazole and pyridoindole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
- Molecular Formula : C25H24ClN3
- Molecular Weight : 401.94 g/mol
- Structure : The compound features a pyrido[3,4-b]indole moiety linked to a carbazole structure, which is characteristic of many biologically active compounds.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
Antitumor Activity
Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
- It selectively inhibits melanoma cells by enhancing apoptosis through the activation of caspase pathways .
- The compound's structural similarity to other carbazole derivatives suggests potential antitumor effects due to shared mechanisms of action .
Interaction with Cannabinoid Receptors
The compound has demonstrated selective binding to cannabinoid receptors. This interaction is crucial for minimizing side effects while maximizing therapeutic efficacy in pain management and neuroprotection .
Neuroprotective Effects
Preliminary studies suggest that the compound may influence signaling pathways related to neuroprotection and cell survival. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurological disorders .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-(pyridin-2-yl)-9H-carbazole | Contains pyridine ring | Antitumor activity |
| 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Tetrahydro structure | Receptor modulation |
| 9-(p-tolyl)-9H-carbazole | Substituted carbazole | Antioxidant properties |
The unique combination of ethyl and pyrido groups within the carbazole framework of this compound enhances its biological activity compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the pharmacological potentials of this compound:
- Antitumor Mechanisms : A study demonstrated that the compound induced apoptosis in melanoma cells via p53 pathway reactivation. This mechanism was significant as it selectively affected cancer cells while sparing normal cells .
- Binding Affinity Studies : Molecular docking studies revealed high binding affinities for cannabinoid receptors and other cellular targets. The compound's interaction with these receptors may lead to novel therapeutic applications in treating pain and inflammation .
- ADMET Properties : Analysis of absorption, distribution, metabolism, excretion, and toxicity (ADMET) showed favorable profiles for potential drug development. The compound exhibited good blood-brain barrier permeability and minimal toxicity in preliminary assessments .
Q & A
How can researchers design an efficient synthetic route for 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride?
Methodological Answer:
A multi-step synthesis strategy is recommended, leveraging:
- N-Alkylation : To introduce the ethyl group at the 9-position of the carbazole core, as demonstrated in the alkylation of tetrahydrocarbazole with ethyl bromide using optimized molar ratios (n(carbazole):n(ethyl bromide):n(NaOH) = 1:4:1.5) and acetonitrile as the solvent .
- Fischer Indole Synthesis : For constructing the pyrido[3,4-b]indole moiety, using ketones and phenylhydrazines under acidic conditions, followed by cyclization .
- Purification : Silica gel column chromatography and recrystallization in solvents like ethyl ether can isolate the final product with high purity .
What experimental parameters critically influence the yield of this compound during alkylation?
Advanced Considerations:
Key parameters include:
- Catalyst System : Addition of potassium iodide (KI) as a phase-transfer catalyst (e.g., 1% w/w of substrate) enhances reactivity in N-alkylation .
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency by stabilizing intermediates .
- Reaction Time and Temperature : Extended reaction times (9–12 hours) at reflux conditions (80–90°C) ensure complete alkylation while minimizing side reactions .
Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Guidance:
- NMR Spectroscopy : H and C NMR confirm the ethyl group’s incorporation (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.5 ppm for N–CH) and the pyridoindole ring system’s connectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for CHNCl) .
- HPLC-PDA : Assess purity (>95%) and retention time consistency .
How does alkyl chain length in carbazole derivatives affect photophysical properties?
Data-Driven Analysis:
- In structurally similar compounds (e.g., 3,6-bis(phenylethynyl)-9H-carbazole), shorter alkyl chains (e.g., ethyl vs. hexyl) induce red-shifted emission in the solid state due to altered intermolecular π-π stacking. For example, ethylated derivatives show a 10 nm red shift compared to hexylated analogs .
- Solution vs. Solid State : Emission maxima in solution remain chain-length-independent, but solid-state luminescence is highly sensitive to molecular packing .
What computational methods can optimize reaction pathways for this compound?
Advanced Strategy:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for pyridoindole ring formation .
- Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method predict intermediates and byproducts, reducing trial-and-error experimentation .
- Feedback Loops : Integrate experimental data (e.g., NMR yields) into computational models to refine predictions iteratively .
How to resolve contradictions between experimental and computational data?
Conflict Resolution Framework:
Validate Computational Parameters : Ensure basis sets and solvation models align with experimental conditions (e.g., acetonitrile solvent in DFT calculations) .
Byproduct Analysis : Use LC-MS to detect unanticipated side products (e.g., chlorinated derivatives from incomplete alkylation) .
Kinetic Studies : Compare computed activation energies with experimental reaction rates to identify mechanistic discrepancies .
What strategies mitigate aggregation-induced quenching in solid-state applications?
Structure-Property Insights:
- Steric Hindrance : Introduce bulky substituents (e.g., tert-butyl groups at 3,6-positions) to disrupt π-π stacking, as demonstrated in 3,6-di-tert-butyl-9H-carbazole derivatives .
- Hybrid Cores : Incorporate ethynylbenzene or bicarbazole units to balance emission efficiency and aggregation behavior .
How to assess the compound’s electrochemical stability for optoelectronic devices?
Experimental Protocol:
- Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials in anhydrous DMF (vs. Ag/AgCl). Carbazole derivatives typically show reversible oxidation peaks at +1.2–1.5 V .
- Density-of-States Analysis : Correlate HOMO/LUMO levels (from DFT) with CV data to predict charge transport behavior .
What safety protocols are critical during large-scale synthesis?
Laboratory Guidelines:
- Ventilation : Use fume hoods to handle volatile reagents (e.g., ethyl bromide, chloroform) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles during alkylation steps .
- Waste Management : Neutralize acidic/byproduct streams (e.g., NaOH treatment for HCl gas) .
How can researchers validate the hydrochloride salt’s crystallinity?
Advanced Characterization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
